molecular formula C11H11NO4 B13959313 Methyl 2-cyclopropyl-4-nitrobenzoate

Methyl 2-cyclopropyl-4-nitrobenzoate

Cat. No.: B13959313
M. Wt: 221.21 g/mol
InChI Key: PQAXRSSAMDBUKE-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-4-nitrobenzoate is a nitroaromatic ester characterized by a benzoate backbone substituted with a cyclopropyl group at the 2-position and a nitro group at the 4-position. The methyl ester functional group at the carboxylate position enhances its stability and modulates solubility in organic solvents. This compound is structurally analogous to other nitrobenzoate esters, such as tert-butyl 2-cyclopropyl-4-nitrobenzoate (CAS 1462289-69-5), which shares the same aromatic substitution pattern but differs in the ester substituent . The cyclopropyl moiety introduces steric and electronic effects that influence reactivity, while the nitro group contributes to electron-withdrawing properties, affecting intermolecular interactions and crystal packing .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 2-cyclopropyl-4-nitrobenzoate

InChI

InChI=1S/C11H11NO4/c1-16-11(13)9-5-4-8(12(14)15)6-10(9)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

PQAXRSSAMDBUKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C2CC2

Origin of Product

United States

Preparation Methods

Method A: Acid-Catalyzed Esterification

Reagents :

  • 2-Cyclopropyl-4-nitrobenzoic acid
  • Methanol (excess)
  • Polyfluoroalkanesulfonic acid catalyst (e.g., hexafluoropropanesulfonic acid hydrate)

Conditions :

  • Solvent: Toluene or cyclohexane
  • Temperature: 80–120°C
  • Catalyst loading: 2–4 mol%
  • Yield: 90–94%

Procedure :

  • Dissolve 2-cyclopropyl-4-nitrobenzoic acid in toluene.
  • Add methanol (400–500 mol%) and catalyst.
  • Reflux for 4–6 hours under inert atmosphere.
  • Isolate via aqueous workup and column chromatography.

Method B: Base-Mediated Alkylation

Reagents :

  • 2-Cyclopropyl-4-nitrobenzoic acid
  • Methyl iodide
  • Potassium carbonate or cesium carbonate

Conditions :

  • Solvent: DMF or acetone
  • Temperature: 20–80°C
  • Yield: 85–97%

Procedure :

  • Suspend acid and base in DMF.
  • Add methyl iodide dropwise.
  • Stir at 80°C for 3 hours.
  • Extract with ethyl acetate and purify via silica gel chromatography.

Nitration of Methyl 2-Cyclopropylbenzoate

Method D: Directed Nitration

Reagents :

  • Methyl 2-cyclopropylbenzoate
  • Nitrating mixture (HNO₃/H₂SO₄)

Conditions :

  • Temperature: 0–5°C (controlled)
  • Yield: 60–75%

Procedure :

  • Add nitrating mixture dropwise to methyl 2-cyclopropylbenzoate in H₂SO₄.
  • Quench with ice and neutralize with NaHCO₃.
  • Extract with dichloromethane and concentrate.

Comparative Analysis of Methods

Method Key Step Yield Advantages Limitations
A Esterification 90–94% High purity, scalable Requires pre-synthesized acid
C Cyclopropanation 70–85% Modular bromine substitution Multi-step, air-sensitive reagents
D Nitration 60–75% Direct functionalization Regioselectivity challenges

Optimization Insights

  • Catalyst Choice : Polyfluoroalkanesulfonic acids outperform H₂SO₄ in esterification, minimizing sulfonation side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency in base-mediated methods.
  • Temperature Control : Nitration below 5°C prevents over-nitration and decomposition.

Critical Data Tables

Table 1: Bromination Conditions for Methyl 2-Methyl-4-nitrobenzoate

NBS (eq) BPO (mol%) Temp (°C) Time (h) Yield (%)
1.2 5 85 15 85
1.5 10 70 22 78
1.0 2 60 4 95

Table 2: Esterification Yields with Different Catalysts

Catalyst Solvent Yield (%)
H₂SO₄ Ethanol 65
Hexafluoropropanesulfonic acid Toluene 94
p-Toluenesulfonic acid Chloroform 72

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed

    Oxidation: 2-cyclopropyl-4-aminobenzoate.

    Reduction: 2-cyclopropyl-4-nitrobenzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyclopropyl-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropyl group may influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methyl vs. Tert-Butyl Esters

A key structural analog is tert-butyl 2-cyclopropyl-4-nitrobenzoate (CAS 1462289-69-5). The tert-butyl group, being bulkier than the methyl group, significantly alters physicochemical properties:

  • Solubility : Methyl esters generally exhibit higher solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to tert-butyl esters due to reduced steric hindrance .
  • Thermal Stability : Tert-butyl esters are more thermally stable due to increased steric protection of the ester carbonyl, whereas methyl esters may undergo hydrolysis or ester exchange reactions under milder conditions .

Table 1: Comparison of Methyl and Tert-Butyl Esters

Property Methyl 2-cyclopropyl-4-nitrobenzoate Tert-butyl 2-cyclopropyl-4-nitrobenzoate
Molecular Weight (g/mol) ~235 ~277
Solubility (Polar Solvents) Moderate-High Low-Moderate
Thermal Stability Moderate High
Crystallinity Likely lower (smaller substituent) Higher (bulkier substituent)
Nitrobenzoate Derivatives with Alternative Substituents

Other nitrobenzoate esters, such as methyl 4-nitrobenzoate (without the cyclopropyl group), demonstrate distinct reactivity and applications:

  • Hydrogen Bonding : The absence of the cyclopropyl group in methyl 4-nitrobenzoate allows for stronger hydrogen-bonding networks between nitro and ester groups, enhancing crystal lattice stability .
  • Electrophilic Reactivity : The cyclopropyl group in this compound may stabilize transition states in cycloaddition reactions, a feature absent in simpler nitrobenzoates .
Functionalized Methyl Esters in Natural Products

Methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) share ester functionality but differ in backbone complexity and biological activity.

Table 2: Comparison with Natural Methyl Esters

Compound Backbone Structure Key Functional Groups Bioactivity
This compound Aromatic, nitro-substituted Cyclopropyl, nitro, methyl ester Synthetic applications
Sandaracopimaric acid methyl ester Diterpenoid resin acid Bicyclic, carboxylic ester Antimicrobial
Z-Communic acid methyl ester Labdane diterpenoid Conjugated diene, ester Anti-inflammatory

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